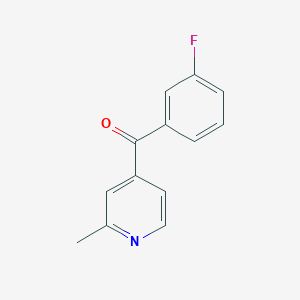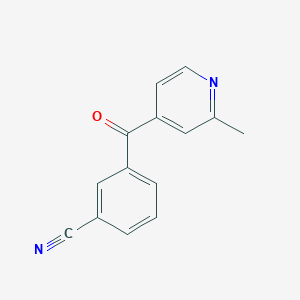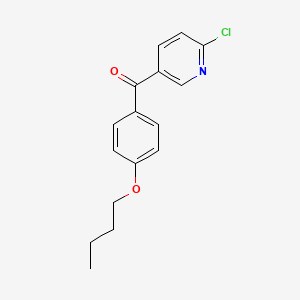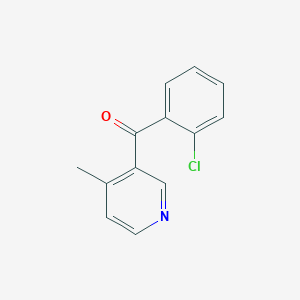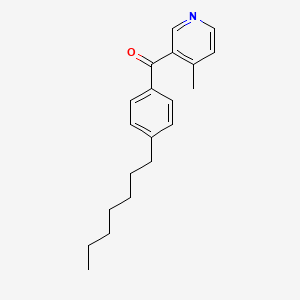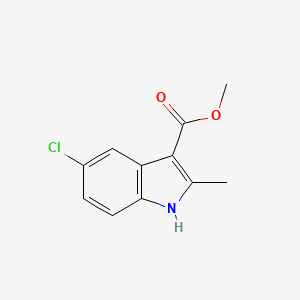
Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate
Übersicht
Beschreibung
“Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 762288-06-2 . It has a molecular weight of 223.66 . The IUPAC name for this compound is methyl 5-chloro-2-methyl-1H-indole-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClNO2/c1-6-10 (11 (14)15-2)8-5-7 (12)3-4-9 (8)13-6/h3-5,13H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate has been explored in various synthetic processes. For instance, it's used as a key intermediate in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. A specific method involved Boc protection, regioselective iodination, and esterification to yield the target indole ester (Mayes et al., 2010).
- This compound is also involved in the manufacturing synthesis of various indole derivatives, demonstrating its versatility in organic synthesis (Huang et al., 2010).
Biological Activities
- Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate and its derivatives are examined for potential biological activities. For instance, derivatives like ethyl 5-hydroxyindole-3-carboxylate have shown efficacy in inhibiting human 5-lipoxygenase, an enzyme pivotal in pro-inflammatory leukotriene biosynthesis (Peduto et al., 2014).
Spectroscopic and Computational Studies
- Detailed spectroscopic and computational studies have been conducted on this compound to understand its electronic structure, hydrogen bonding, solvent effects, and spectral features. These studies are crucial for elucidating the chemical and physical properties of the compound, which can have implications in various scientific applications (Srivastava et al., 2017).
Applications in Material Science
- Its derivatives are also explored in material science, particularly in the study of polarizability and hyperpolarizability, which are key parameters in nonlinear optical (NLO) materials. Understanding these properties can lead to the development of new materials for electronic and photonic applications (Almutairi et al., 2017).
Industrial and Agricultural Applications
- In the industrial sector, this compound finds application in the synthesis of intermediates for pesticides like Indoxacarb. An efficient synthesis method for key intermediates demonstrates the compound's relevance in the agricultural chemicals industry (Jing, 2012).
Pharmaceutical Research
- The compound and its derivatives have been a focal point in pharmaceutical research for developing new drug candidates. For example, its derivatives have been studied as inhibitors of certain enzymes and as potential anticancer agents, highlighting its significance in medicinal chemistry (Penthala et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDKWAXCVMNPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



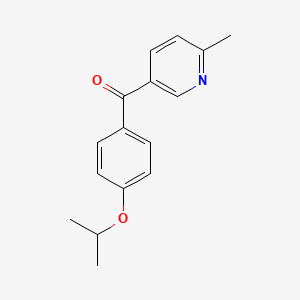

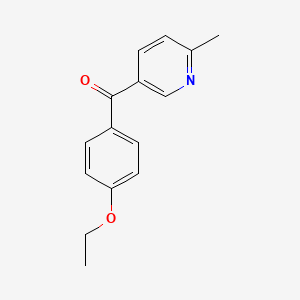
![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)


